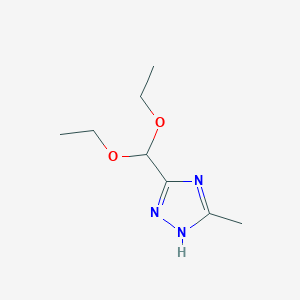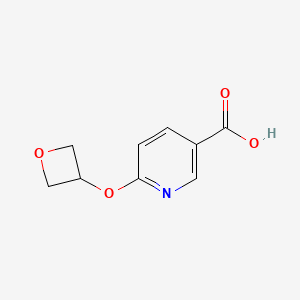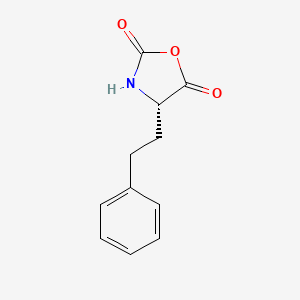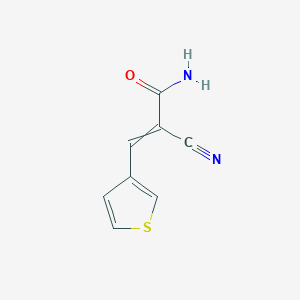
2-Cyano-3-thiophen-3-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Ciano-3-tiofen-3-ilprop-2-enamida es un compuesto químico con la fórmula molecular C8H6N2OS y un peso molecular de 178.21 g/mol Se caracteriza por su estructura única, que incluye un grupo ciano, un anillo de tiofeno y una porción enamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2-Ciano-3-tiofen-3-ilprop-2-enamida generalmente involucra la reacción de tiofeno-3-carboxaldehído con malononitrilo en presencia de una base, seguida de la adición de una fuente de amida . Las condiciones de reacción a menudo incluyen:
Solvente: Los solventes comunes utilizados incluyen etanol o metanol.
Base: Las bases como el etoxido de sodio o el carbonato de potasio se utilizan con frecuencia.
Temperatura: La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para la 2-Ciano-3-tiofen-3-ilprop-2-enamida no están bien documentados, el enfoque general implicaría ampliar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, así como garantizar la seguridad y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-Ciano-3-tiofen-3-ilprop-2-enamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno se puede oxidar en condiciones específicas para formar sulfoxidos o sulfonas.
Reducción: El grupo ciano se puede reducir a un grupo amina utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo ciano.
Reactivos y condiciones comunes
Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comunes.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en reacciones de sustitución.
Productos principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 2-Ciano-3-tiofen-3-ilprop-2-enamida tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de compuestos heterocíclicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Mecanismo De Acción
El mecanismo de acción de la 2-Ciano-3-tiofen-3-ilprop-2-enamida implica su interacción con objetivos moleculares y vías específicas. El grupo ciano y el anillo de tiofeno juegan un papel crucial en su reactividad y actividad biológica. El compuesto puede interactuar con enzimas y receptores, lo que lleva a diversos efectos biológicos. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
2-Ciano-3-(tiofen-2-il)prop-2-enamida: Este compuesto tiene una estructura similar pero con el anillo de tiofeno en una posición diferente.
2-Ciano-3-(furano-3-il)prop-2-enamida: Este compuesto tiene un anillo de furano en lugar de un anillo de tiofeno.
Singularidad
La 2-Ciano-3-tiofen-3-ilprop-2-enamida es única debido a la posición específica del anillo de tiofeno y el grupo ciano, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C8H6N2OS |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
2-cyano-3-thiophen-3-ylprop-2-enamide |
InChI |
InChI=1S/C8H6N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H2,10,11) |
Clave InChI |
ZXICRUZKUISQPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)
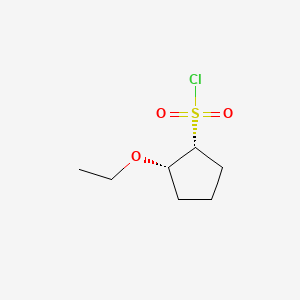


![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
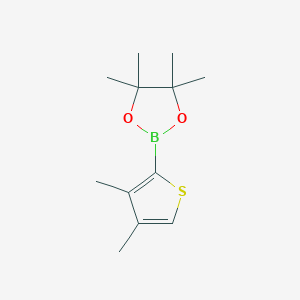
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
